Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (3S,4S) configuration. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace a leaving group.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate: This is the enantiomer of the compound and has different stereochemistry.
Methyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate: Similar structure but with a different ester group.
Ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
ethyl (3S,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNCSUZFSPRCHX-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC(=O)[C@H]1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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